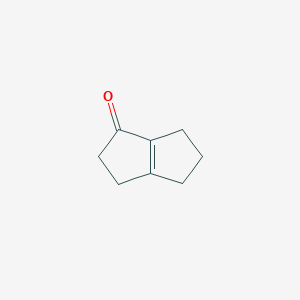
Bis(trifluoromethylsulfonyl)azanid;Gold(1+);Triphenylphosphan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is a complex compound that combines the unique properties of gold, triphenylphosphane, and bis(trifluoromethylsulfonyl)azanide. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound’s gold center can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Gold compounds have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(I) chloride with triphenylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced back to gold(I) or even elemental gold under specific conditions.
Substitution: The triphenylphosphane ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to gold(III) complexes, while substitution reactions can yield a variety of gold(I) complexes with different ligands.
Wirkmechanismus
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the interaction of the gold center with various molecular targets. The gold atom can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;silver(1+);triphenylphosphane
- Bis(trifluoromethylsulfonyl)azanide;copper(1+);triphenylphosphane
- Bis(trifluoromethylsulfonyl)azanide;palladium(1+);triphenylphosphane
Uniqueness
What sets bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane apart from similar compounds is the unique properties of gold. Gold’s ability to form stable complexes and its relatively inert nature make it particularly useful in catalysis and biological applications. Additionally, the combination with bis(trifluoromethylsulfonyl)azanide and triphenylphosphane enhances its solubility and reactivity, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
866395-16-6 |
|---|---|
Molekularformel |
C20H15AuF6NO4PS2 |
Molekulargewicht |
739.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |
InChI-Schlüssel |
GJWZOHAPYGHXHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B1660904.png)







![Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate](/img/structure/B1660918.png)




